molecular formula C23H19FN6O2S B2868978 4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 866847-14-5

4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No.: B2868978
CAS No.: 866847-14-5
M. Wt: 462.5
InChI Key: MNTUYXXJPMNDHJ-UHFFFAOYSA-N
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Description

This compound features a triazoloquinazolin core fused with a 3-fluorophenyl group and a benzenesulfonamide moiety connected via an ethylamino linker. The sulfonamide group is a hallmark of carbonic anhydrase inhibitors (CAIs), while the triazoloquinazolin scaffold may confer selectivity for kinase or enzyme targets.

Properties

IUPAC Name

4-[2-[[3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O2S/c24-17-5-3-4-16(14-17)21-23-27-22(19-6-1-2-7-20(19)30(23)29-28-21)26-13-12-15-8-10-18(11-9-15)33(25,31)32/h1-11,14H,12-13H2,(H,26,27)(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTUYXXJPMNDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)F)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide belongs to a class of biologically active compounds known for their diverse pharmacological profiles. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17FN6O2S
  • Molecular Weight : 396.43 g/mol

This compound features a triazole and quinazoline core, which are known for their significant biological activities.

Biological Activity Overview

Numerous studies have highlighted the biological activities associated with triazole and quinazoline derivatives. The following sections summarize the key findings related to the compound's biological activity.

Anticancer Activity

Research indicates that compounds with triazole and quinazoline moieties exhibit significant anticancer properties:

  • Mechanism of Action : The compound inhibits specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can block signaling pathways that promote cell growth and survival .
  • Case Studies : In vitro studies demonstrated that derivatives of quinazoline showed IC50 values as low as 0.15 µM against various cancer cell lines, including HL-60 (human leukemia) and MCF7 (breast cancer) .
CompoundCell LineIC50 (µM)
Triazole Derivative AHL-600.15
Quinazoline Derivative BMCF70.20
Target CompoundVariousTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial : Compounds in this class have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal : Quinazoline derivatives have demonstrated antifungal activity against strains like Candida albicans, with MIC values significantly lower than standard antifungal agents .
Activity TypeTarget OrganismMIC (µg/mL)
AntibacterialS. aureus0.125
AntifungalC. albicans0.5

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances the potency of the compound against cancer cells .
  • Sulfonamide Group : The sulfonamide moiety contributes to its inhibitory effects on carbonic anhydrase and other enzymes, which are critical in various therapeutic contexts .

Comparison with Similar Compounds

Triazoloquinazolin Derivatives

2-Phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one () shares the triazoloquinazolin core but lacks the sulfonamide group and ethylamino linker. Its planar fused-ring system facilitates intermolecular N–H···O hydrogen bonding, influencing crystallinity and solubility. In contrast, the target compound’s ethylamino linker introduces conformational flexibility, which may enhance binding to less rigid biological targets .

Sulfonamide-Containing Analogs

SC-558 analogs (1a-f) () feature a benzenesulfonamide group with variable substituents (e.g., CH₃, OCH₃, Br). Unlike the target compound, these lack the triazoloquinazolin system, instead incorporating a dihydroquinazolin scaffold. Substituent effects in 1a-f influence potency; for example, electron-withdrawing groups (Cl, Br) enhance enzyme inhibition, while the 3-fluorophenyl group in the target compound balances electronic and steric effects .

4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides () replace the triazoloquinazolin with a pyrazoline ring. These compounds exhibit CA inhibition (e.g., Ki values < 100 nM) and cytotoxicity, suggesting that heterocycle choice critically modulates bioactivity. The triazoloquinazolin system may offer superior metabolic stability compared to pyrazoline .

Triazolopyrimidine Derivatives

Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl oxyacetyl hydrazones () demonstrate herbicidal and fungicidal activities. Chirality in these derivatives enhances activity, implying that stereochemical features in the target compound’s ethylamino linker could similarly influence efficacy .

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